

SGR-1505: Application Notes and Protocols for In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of **SGR-1505**, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** targets a key node in the NF-κB signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell malignancies.

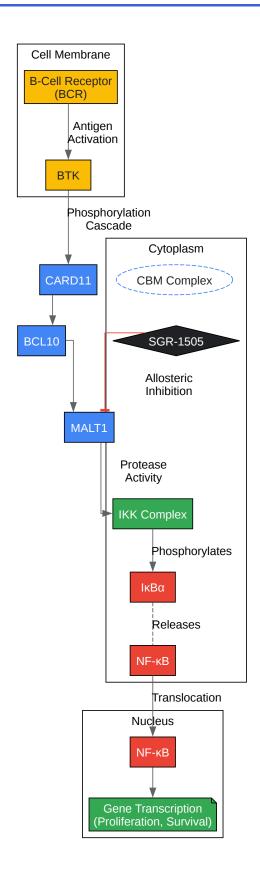
Overview and Mechanism of Action

SGR-1505 is an investigational small molecule that allosterically inhibits the protease activity of MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK). [1][2] In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the NF-kB pathway is a primary driver of tumor cell proliferation and survival.[1][2] By inhibiting MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects and tumor regression in sensitive models.[1][3]

Signaling Pathway

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the mechanism of inhibition by **SGR-1505**.





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Figure 1: SGR-1505 Mechanism of Action in the NF-kB Pathway.



Recommended Dosage for In Vivo Xenograft Studies

Preclinical evaluation of **SGR-1505** in mouse xenograft models of ABC-DLBCL has demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and has shown favorable pharmacokinetic properties in multiple species.

Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft

(CDX) Models

Model	Compound	Dose (mg/kg)	Dosing Schedule	Result
OCI-LY10	SGR-1505	10	Oral, QD	Tumor Growth Inhibition
SGR-1505	30	Oral, QD	Stronger Tumor Growth Inhibition	
SGR-1505	100	Oral, QD	Tumor Regression	
TMD8	SGR-1505	30	Oral, QD	Significant Tumor Growth Inhibition
Ibrutinib	10	Oral, QD	Moderate Tumor Growth Inhibition	
SGR-1505 + Ibrutinib	30 + 10	Oral, QD	Synergistic Anti- Tumor Activity	-

Data synthesized from preclinical posters and publications.

Pharmacokinetic Parameters of SGR-1505



Species	Clearance (mL/min/kg)	Volume of Distribution (Vd) (L/kg)	Half-life (t½) (h)	Oral Bioavailability (%)
Mouse	9.4	1.2	1.6	57
Rat	3.8	0.98	3.1	77
Dog	0.86	2.0	31	92
Cynomolgus Monkey	1.7	0.68	5.0	45

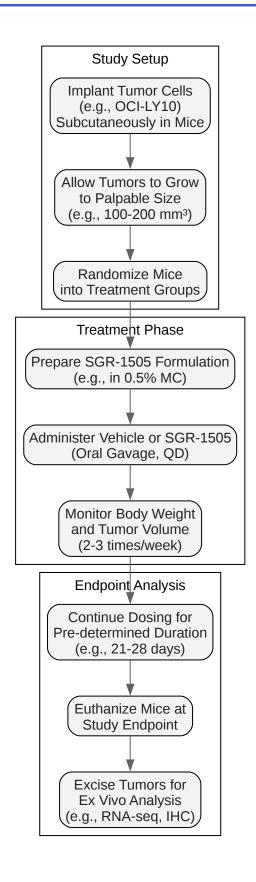
Source: Data reported from preclinical studies.[4]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with **SGR-1505** in mouse xenograft models.

Experimental Workflow Diagram





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Figure 2: General Workflow for an SGR-1505 In Vivo Efficacy Study.



Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor activity of **SGR-1505** as a single agent or in combination in a subcutaneous ABC-DLBCL xenograft model.

Materials:

- Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)
- Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
- Reagents: SGR-1505 powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water), Matrigel (optional).
- Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.

Protocol:

- Tumor Cell Implantation:
 - Culture OCI-LY10 or TMD8 cells under standard conditions.
 - Harvest cells during logarithmic growth phase and assess viability (should be >90%).
 - Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
- Tumor Growth and Group Randomization:
 - Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.
 - Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
 - Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.



• SGR-1505 Formulation and Dosing:

- Prepare a fresh suspension of SGR-1505 in the vehicle daily. For example, for a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (200 μL), weigh the required amount of SGR-1505 and suspend it in the vehicle by vortexing or sonication to ensure homogeneity.
- Administer SGR-1505 or vehicle control orally (p.o.) via gavage once daily (QD).
- For combination studies, administer the second agent (e.g., ibrutinib) according to its established protocol, which may be at a different time or via a different route.
- Monitoring and Endpoints:
 - Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
 - The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g., Day 21 or 28). TGI is calculated as: $%TGI = (1 (\Delta T / \Delta C)) \times 100$, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
 - Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
 - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis
 (e.g., RNA-seq to confirm NF-κB pathway modulation).[5]

Safety and Tolerability

In preclinical studies, **SGR-1505** has been shown to be well-tolerated at efficacious doses.[4] A Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard monitoring for in vivo studies, including body weight measurements and clinical observations for signs of distress, is recommended.

Conclusion



SGR-1505 is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to 100 mg/kg QD. These application notes and protocols provide a foundation for researchers to further investigate the therapeutic potential of **SGR-1505** in relevant preclinical cancer models.

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